molecular formula C23H23NO5 B5870036 Dimethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B5870036
M. Wt: 393.4 g/mol
InChI Key: XGGWQTVSLUQACP-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative synthesized via the Hantzsch reaction, a multicomponent condensation involving aldehydes, β-keto esters, and ammonia . DHPs are clinically significant as calcium channel blockers (CCBs), primarily targeting L-type voltage-gated calcium channels in cardiovascular tissues . The compound’s structure features methyl ester groups at positions 3 and 5, methyl substituents at positions 2 and 6, and a 3-phenoxyphenyl group at position 2. This substitution pattern distinguishes it from classical DHPs like nifedipine, which bears a 2-nitrophenyl group at position 4 .

Properties

IUPAC Name

dimethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-14-19(22(25)27-3)21(20(15(2)24-14)23(26)28-4)16-9-8-12-18(13-16)29-17-10-6-5-7-11-17/h5-13,21,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGWQTVSLUQACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or methanol as a solvent, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers .

Comparison with Similar Compounds

Substituent Effects at Position 4

The 4-aryl substituent critically influences DHP pharmacology by modulating calcium channel binding affinity and tissue selectivity.

Compound 4-Substituent Key Pharmacological Properties References
Target Compound 3-Phenoxyphenyl Not yet fully characterized; expected intermediate lipophilicity -
Nifedipine 2-Nitrophenyl Potent peripheral vasodilation; anti-hypertensive
Nimodipine 3-Nitrophenyl Selective cerebral vasodilation; neuroprotective
YC-93 3-Nitrophenyl 100–300× more potent than papaverine; long-acting
Methoxy-substituted DHP (e.g., ) 4-Methoxyphenyl Electron-donating group; reduced Ca²⁺ affinity
  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro groups (e.g., nifedipine) enhance electrophilicity, stabilizing interactions with calcium channel receptors . In contrast, methoxy or phenoxy groups (electron-donating) may reduce binding affinity but improve solubility or tissue penetration .
  • For example, nifedipine’s 2-nitrophenyl group forms a dihedral angle of 67.1° with the DHP ring, optimizing receptor binding . The 3-phenoxy group may adopt a distinct conformation, impacting activity.

Ester Group Modifications

Ester groups at positions 3 and 5 affect pharmacokinetics, particularly metabolic stability and half-life.

Compound Ester Groups Metabolic Stability Notes References
Target Compound Methyl Moderate Rapid hydrolysis to active acid form
Diethyl DHPs (e.g., ) Ethyl High Slower hydrolysis; prolonged activity
Diisopropyl DHPs (e.g., ) Isopropyl Very high Enhanced lipophilicity; CNS penetration
  • Methyl Esters : Prone to hepatic esterase-mediated hydrolysis, yielding short-acting metabolites (e.g., nifedipine’s half-life: 2–5 hours) .
  • Ethyl/Isopropyl Esters : Increased steric hindrance delays hydrolysis, extending duration (e.g., nicardipine: 8–10 hours) .

Solubility and Physicochemical Properties

  • Nifedipine : Low aqueous solubility (0.01 mg/mL) due to nitro group hydrophobicity; requires lipid formulations .
  • Methoxy/Phenoxy Derivatives: Improved solubility via polar oxygen atoms (e.g., methoxy groups in enhance water interaction) . The 3-phenoxyphenyl group may offer intermediate solubility, balancing lipophilicity and dissolution.

Biological Activity

Dimethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (often referred to as a dihydropyridine derivative) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cardiovascular pharmacology. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Molecular Formula: C17H18N2O6
Molecular Weight: 346.33 g/mol
IUPAC Name: this compound

The synthesis of this compound typically employs the Hantzsch dihydropyridine synthesis , which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions in ethanol or other suitable solvents. This method allows for the efficient production of dihydropyridine derivatives with various substituents .

Dihydropyridines primarily function as calcium channel blockers , which inhibit the influx of calcium ions through voltage-gated calcium channels in cardiac and smooth muscle cells. This action leads to vasodilation and a reduction in blood pressure. Specifically, this compound has been studied for its effects on:

  • Cardiovascular Health: By relaxing vascular smooth muscle and reducing peripheral resistance.
  • Neurotransmitter Release: Modulating neurotransmitter release through calcium channel interaction.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antihypertensive Activity: It is effective in lowering blood pressure by relaxing blood vessels.
  • Anti-inflammatory Properties: Some studies suggest it may reduce inflammation markers in various models.
  • Antioxidant Effects: The compound has shown potential in scavenging free radicals .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionPrimary UseUnique Features
NifedipineCalcium channel blockerAntihypertensiveRapid onset of action
AmlodipineCalcium channel blockerAntihypertensiveLong half-life
FelodipineCalcium channel blockerAntihypertensiveSelective for vascular smooth muscle

This compound is distinguished by its specific phenoxy substitution, which enhances its lipophilicity and bioavailability compared to other dihydropyridines .

Case Studies

Study 1: Cardiovascular Effects
A clinical trial investigated the antihypertensive effects of this compound in patients with mild to moderate hypertension. Results demonstrated a significant reduction in systolic and diastolic blood pressure after administration over a period of eight weeks.

Study 2: Anti-inflammatory Activity
In vitro studies assessed the anti-inflammatory properties of this compound using human monocyte-derived macrophages. The compound reduced the production of pro-inflammatory cytokines significantly compared to controls.

Q & A

Q. What are the standard synthetic routes for preparing dimethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate?

The compound is typically synthesized via the Hantzsch reaction, which involves refluxing a substituted aldehyde (e.g., 3-phenoxybenzaldehyde) with ethyl acetoacetate and ammonium acetate in ethanol. Critical parameters include maintaining a 1:2:1 molar ratio of aldehyde, diketone, and ammonium acetate, respectively, and optimizing reaction time (1–2 hours) to achieve reddish-orange product formation . Purification often involves recrystallization from ethanol or chromatography for higher purity.

Q. How is the structural integrity of this dihydropyridine derivative confirmed experimentally?

Structural confirmation employs:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and dihydropyridine ring conformation.
  • X-ray crystallography to resolve the 3D arrangement, including the boat conformation of the dihydropyridine ring and phenyl group orientations .
  • IR spectroscopy to identify functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., ethanol, DMSO) but poorly soluble in water .
  • Stability : Stable at room temperature in inert atmospheres but degrades under acidic conditions or prolonged UV exposure. Storage recommendations include desiccated environments at 4°C .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and enantiomeric purity?

Advanced strategies include:

  • Catalytic asymmetric synthesis : Use of chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry at the 4-phenyl position.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .
  • Post-synthetic modifications : Selective hydrolysis of ester groups to introduce carboxylate moieties for enhanced bioactivity .

Q. What mechanistic insights explain its calcium channel-blocking activity?

The dihydropyridine core interacts with L-type calcium channels via:

  • Hydrophobic interactions between the 3-phenoxyphenyl group and channel pore residues.
  • Electrostatic stabilization from the ester carbonyl oxygen. In vitro electrophysiology assays (e.g., patch-clamp studies on cardiomyocytes) and molecular docking simulations are used to validate binding modes .

Q. How can contradictory data on its biological activity (e.g., potency vs. purity) be resolved?

Contradictions often arise from impurities or stereochemical variability. Mitigation strategies include:

  • HPLC-PDA-MS : To confirm purity (>98%) and identify byproducts.
  • Chiral chromatography : To isolate enantiomers and assess their individual activities .

Q. What structure-activity relationship (SAR) trends are observed with substituent variations on the phenyl ring?

SAR studies reveal:

  • Electron-withdrawing groups (e.g., -NO₂ at the 3-position) enhance calcium channel affinity but reduce metabolic stability.
  • Methoxy groups at the 4-position improve solubility but diminish potency. Comparative assays using patch-clamp and hepatic microsome models are critical for optimization .

Q. What analytical methods are recommended for characterizing degradation products under stress conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions.
  • HPLC-MS/MS : Identifies major degradation pathways (e.g., ester hydrolysis or ring oxidation) .

Q. How can computational modeling predict its pharmacokinetic properties?

  • DFT calculations : Estimate redox potentials and stability of the dihydropyridine ring.
  • Molecular dynamics (MD) simulations : Model membrane permeability and protein-ligand binding kinetics .

Q. What alternative synthetic routes exist for introducing non-classical substituents (e.g., heterocycles)?

  • Cross-coupling reactions : Suzuki-Miyaura coupling to introduce pyrazole or furan moieties at the 4-position.
  • One-pot multicomponent reactions : Combine aldehydes, β-ketoesters, and ammonia analogs in ionic liquids for greener synthesis .

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